2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions . The reaction is usually carried out in a one-pot process, where the reactants are heated together to form the desired benzoxazine compound . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and yield.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: This compound is used in the production of high-performance materials, such as polybenzoxazine resins, which are known for their excellent mechanical and thermal properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared to other benzoxazine derivatives, such as:
2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar in structure but lacks the propyl group, which may affect its chemical properties and applications.
5-(2-Chloro-6-fluorophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains additional halogen atoms, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
303093-91-6 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H19ClN2O/c1-2-5-19-22-17(15-6-3-4-7-18(15)23-19)12-16(21-22)13-8-10-14(20)11-9-13/h3-4,6-11,17,19H,2,5,12H2,1H3 |
InChI Key |
BWRCCWGTNWSOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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